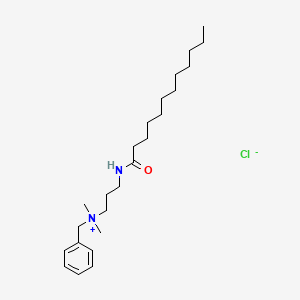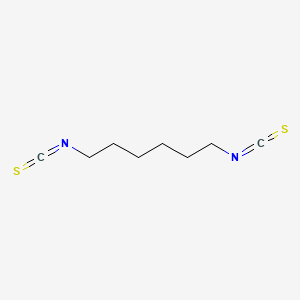
1,6-Diisothiocyanatohexane
Overview
Description
1,6-Diisothiocyanatohexane is a chemical compound that can be involved in various chemical reactions, particularly those involving the C=S double bond. It is a versatile reagent that can be used to modify other compounds or form new chemical structures through reactions such as cycloadditions and crosslinking.
Synthesis Analysis
The synthesis of compounds related to 1,6-diisothiocyanatohexane involves the reaction of 1,6-diynes with isothiocyanates in the presence of a ruthenium catalyst, leading to the formation of bicyclic thiopyranimines with yields ranging from 35-88% . Additionally, the reaction of silylidene-phosphanes and -arsanes with 1,6-diisocyanohexane results in the formation of unusual tricyclic macroheterocycles . These reactions demonstrate the reactivity of the diisothiocyanate group in forming complex structures.
Molecular Structure Analysis
The molecular structures of the compounds synthesized from reactions involving 1,6-diisothiocyanatohexane or its analogs have been confirmed by X-ray crystallographic analysis. This includes the confirmation of the (2H)-thiopyran structure and the unusual tricyclic macroheterocycles . These analyses provide a clear understanding of the molecular geometry and atomic connectivity of the resulting compounds.
Chemical Reactions Analysis
1,6-Diisothiocyanatohexane can participate in a variety of chemical reactions. For instance, it can be used to modify gelatin by acting as a crosslinking agent, which results in the formation of crosslinked gelatin that can be used to prepare supported materials with a gel phase composed of gelatin . Additionally, the reaction of 1,6-diisocyanohexane with silylidene-phosphanes and -arsanes leads to the formation of macroheterocycles . The thiocyanation of 1,6-methano annulene with diisothiocyanate also indicates the possibility of an addition-isomerization-elimination sequence, showcasing the diverse reactivity of the diisothiocyanate group .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds derived from 1,6-diisothiocyanatohexane are influenced by the specific substituents and the overall molecular structure. For example, the crosslinked gelatin modified with 1,6-diisocyanatohexane exhibits properties that can be analyzed by thermogravimetric analysis, infrared spectroscopy, and swelling measurements . The electrochemical and optical properties of regioisomers of substituted perylene diimides, which can be synthesized from related diisocyanate compounds, show significant differences, indicating the impact of molecular structure on these properties . These analyses are crucial for understanding the behavior of these compounds in various applications.
Safety And Hazards
The safety data sheet provided by Sigma-Aldrich for a similar compound, Hexane, indicates that it is highly flammable and may be fatal if swallowed and enters airways . It may cause skin irritation, drowsiness, or dizziness, and is suspected of damaging fertility or the unborn child . It is also toxic to aquatic life with long-lasting effects .
Future Directions
The future directions of synthetic chemistry, including the synthesis of compounds like 1,6-Diisothiocyanatohexane, are discussed in the paper “The future directions of synthetic chemistry” published by De Gruyter . The paper highlights the need for higher selectivity, higher efficiency, environmental benignity, and sustainable energy in synthetic chemistry .
properties
IUPAC Name |
1,6-diisothiocyanatohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S2/c11-7-9-5-3-1-2-4-6-10-8-12/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZPYUKWXDLMGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN=C=S)CCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70204457 | |
| Record name | Isothiocyanic acid, hexamethylene ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70204457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Diisothiocyanatohexane | |
CAS RN |
5586-70-9 | |
| Record name | Hexamethylene diisothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5586-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexamethylene 1,6-diisothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005586709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5586-70-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202579 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isothiocyanic acid, hexamethylene ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70204457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5586-70-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXAMETHYLENE 1,6-DIISOTHIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37LD7GL3UD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



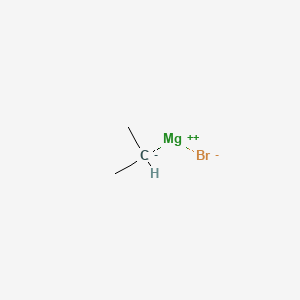


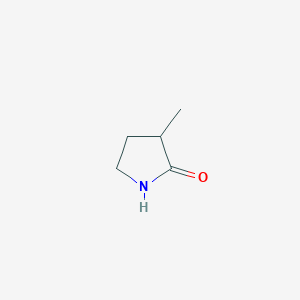
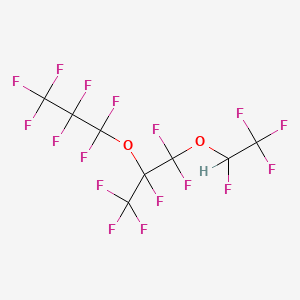
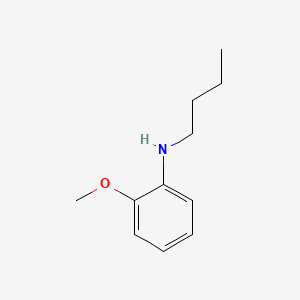


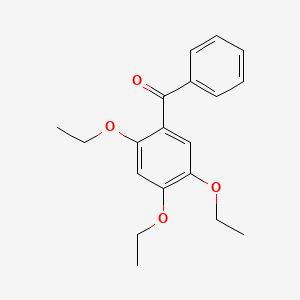
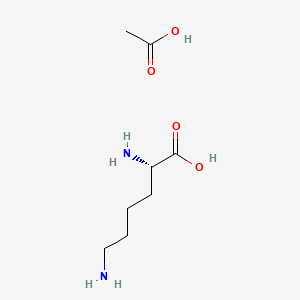
![[1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)-](/img/structure/B1294605.png)
![7H-[1]Benzopyrano[3',2':3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-imino-](/img/structure/B1294606.png)
